

Technical Guide: (+/-)-Lupanine Dihydrochloride Solubility and Formulation Workflows

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Compound of Interest

Compound Name:	Lupanine dihydrochloride, (+/-)-
CAS No.:	6113-05-9
Cat. No.:	B608696

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Executive Summary

(+/-)-Lupanine is a predominant tetracyclic quinolizidine alkaloid naturally occurring in *Lupinus* species. In pharmacological and biochemical research, it is primarily investigated for its ganglioplegic activity, its binding affinity to nicotinic acetylcholine receptors (nAChR), and its role as a positive modulator of glucose homeostasis via the inhibition of ATP-sensitive potassium (K_{ATP}) channels [2, 3].

Because the free-base form of lupanine exhibits poor aqueous solubility, researchers predominantly utilize (+/-)-Lupanine dihydrochloride—the protonated salt form. This technical whitepaper provides an in-depth analysis of the physicochemical behavior of lupanine dihydrochloride in water, dimethyl sulfoxide (DMSO), and ethanol, alongside self-validating protocols for preparing in vitro and in vivo formulations.

Physicochemical Properties & Thermodynamics of Dissolution

The solubility of an alkaloid is dictated by its ionization state. Lupanine contains a basic tertiary amine and a neutral delta-lactam ring. By converting the free base into a dihydrochloride salt, the basic nitrogen is protonated, drastically altering its solvation thermodynamics.

- **Water (H₂O): Highly Soluble.** The protonated amine creates strong ion-dipole interactions with water molecules. The hydration energy of the chloride counterions and the protonated nitrogen easily overcomes the crystal lattice energy of the salt, resulting in rapid dissolution [5].
- **Dimethyl Sulfoxide (DMSO): Soluble.** DMSO is a highly polar, aprotic solvent. It effectively solvates the cationic lupanine through strong dipole interactions with its sulfoxide oxygen, while the hydrophobic tetracyclic core is accommodated by the solvent's methyl groups.
- **Ethanol (EtOH): Soluble to Moderately Soluble.** As a polar protic solvent, ethanol can dissolve the dihydrochloride salt, though its lower dielectric constant compared to water means the solubility limit is lower [4].

Quantitative Solubility Matrix

Solvent	Solubility Limit	Solvation Mechanism	Experimental Notes
Water / Aqueous Buffers	> 50 mg/mL	Ion-dipole interaction	Yields a clear solution. Ideal for physiological assays.
DMSO	~ 25 - 50 mg/mL	Polar aprotic solvation	Hygroscopic; store aliquots at -20°C to prevent water ingress.
Ethanol (Absolute)	~ 10 - 30 mg/mL	Hydrogen bonding & dipole	May require gentle sonication. Avoid excessive heat.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is emphasized: understanding why a reagent is added prevents

downstream assay failure.

Note: The molecular weight of Lupanine free base is 248.36 g/mol . The molecular weight of Lupanine dihydrochloride ($C_{15}H_{24}N_2O \cdot 2HCl$) is approximately 321.28 g/mol . Always use the salt MW when calculating molarity.

Protocol A: Preparation of Aqueous Stock Solutions (e.g., 10 mM)

Purpose: For direct use in biochemical assays or cell culture media.

- Weighing: Accurately weigh 3.21 mg of (+/-)-Lupanine dihydrochloride.
- Dissolution: Add 1.0 mL of sterile, deionized water or PBS (pH 7.4).
- Validation: Vortex for 10–15 seconds. The solution must be completely clear. If turbidity persists, the salt may have degraded into the free base due to improper storage; discard and use a fresh batch.
- Sterilization: Pass through a 0.22 μ m PTFE syringe filter before introducing to cell cultures.

Protocol B: Preparation of DMSO Stock for In Vitro Assays

Purpose: Long-term storage and high-concentration dosing.

- Preparation: Dissolve 16.06 mg of the salt in 1.0 mL of anhydrous DMSO to create a 50 mM stock.
- Sonication (Caution): If dissolution is slow, sonicate in a water bath at room temperature for no more than 60 seconds. Causality: Prolonged sonication generates heat, which can trigger the hydrolysis of the delta-lactam ring, yielding inactive degradation products like 17-oxolupanine [3].
- Storage: Aliquot into single-use vials and store desiccated at $-20^{\circ}C$.

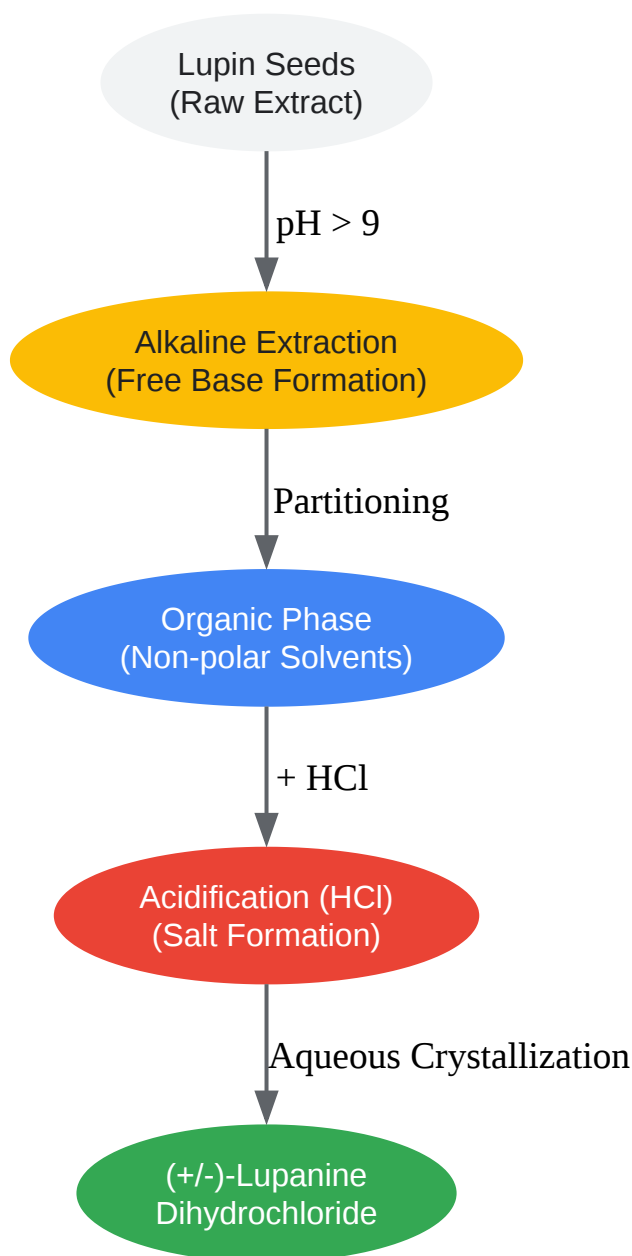
Protocol C: In Vivo Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

Purpose: To prevent in vivo precipitation upon injection[1, 2].

- Primary Solvation: Add 100 μ L of the DMSO stock solution (e.g., 12.5 mg/mL) to a clean vial.
- Co-solvent Addition: Add 400 μ L of PEG300. Vortex until completely clear. Causality: PEG300 acts as a co-solvent to bridge the polarity gap between DMSO and water, preventing immediate precipitation of the hydrophobic core.
- Surfactant Addition: Add 50 μ L of Tween-80. Mix gently to avoid bubbling. Causality: Tween-80 lowers the surface tension and stabilizes the micro-emulsion.
- Aqueous Dilution: Dropwise, add 450 μ L of 0.9% Saline while vortexing. The final solution (1 mL) should be clear and stable for immediate IP or IV administration [1].

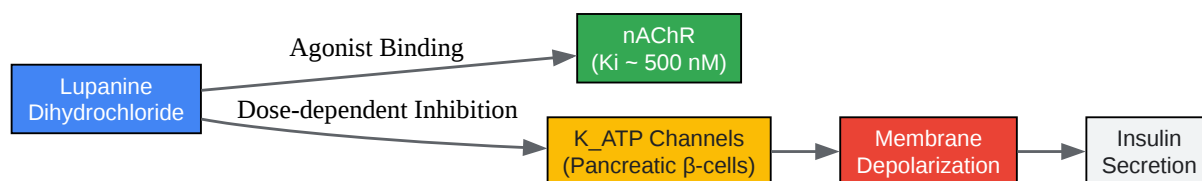
Visualizations of Mechanisms and Workflows

To fully contextualize the solubility and application of Lupanine dihydrochloride, the following diagrams illustrate its extraction phase (reliant on pH-dependent solubility) and its pharmacological pathway.



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Caption: Workflow illustrating the pH-dependent extraction and dihydrochloride salt formation of Lupanine.



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Caption: Pharmacological pathways of Lupanine involving nAChR binding and K_{ATP} channel inhibition.

References

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